4,5-dihydro-3H-spiro[1,4-benzoxazepine-2,1'-cyclobutane]-5-one
Description
4,5-Dihydro-3H-spiro[1,4-benzoxazepine-2,1'-cyclobutane]-5-one is a spirocyclic benzoxazepinone derivative characterized by a seven-membered benzoxazepine ring fused with a cyclobutane moiety via a spiro junction. This structural motif imparts unique conformational rigidity and electronic properties, making it a subject of interest in medicinal chemistry and materials science. The compound’s synthesis likely involves strategies similar to those used for non-spiro benzoxazepinones, such as copper-catalyzed cross-coupling or cyclization reactions under basic conditions .
Properties
IUPAC Name |
spiro[3,4-dihydro-1,4-benzoxazepine-2,1'-cyclobutane]-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c14-11-9-4-1-2-5-10(9)15-12(8-13-11)6-3-7-12/h1-2,4-5H,3,6-8H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YASCFFLFWNEMNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CNC(=O)C3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dihydro-3H-spiro[1,4-benzoxazepine-2,1’-cyclobutane]-5-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a benzoxazepine derivative, the cyclobutane ring can be introduced through a [2+2] cycloaddition reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
Ketone Functional Group Reactivity
The ketone group (-C=O) at position 5 enables classical carbonyl chemistry:
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Nucleophilic Addition : Reacts with Grignard reagents (e.g., RMgX) or hydride donors (e.g., NaBH₄, LiAlH₄) to form secondary alcohols. For example, reduction with LiAlH₄ yields 4,5-dihydro-3H-spiro[1,4-benzoxazepine-2,1'-cyclobutane]-5-ol.
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Enolate Formation : Under basic conditions (e.g., LDA), the α-hydrogen adjacent to the ketone can be deprotonated, forming an enolate for alkylation or aldol reactions.
Table 1: Representative Ketone Reactions
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Reduction | LiAlH₄, THF, 0°C | Secondary alcohol derivative |
| Grignard Addition | CH₃MgBr, ether, reflux | Tertiary alcohol derivative |
| Enolate Alkylation | LDA, RX, THF, -78°C | α-Alkylated ketone product |
Spirocyclic Ring Reactivity
The spiro[cyclobutane-1,2'-benzoxazepine] system displays unique strain-driven reactivity:
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Cyclobutane Ring-Opening : Under acidic or thermal conditions, the strained cyclobutane ring may undergo cleavage. For example, treatment with H₂SO₄ generates a dihydrobenzoxazepine with a linear side chain .
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Electrophilic Aromatic Substitution : The benzoxazepine aromatic ring undergoes bromination (e.g., Br₂/FeBr₃) or nitration (HNO₃/H₂SO₄) at activated positions, as demonstrated in derivatives like tert-butyl 7-bromo-4,5-dihydro-3H-spiro[1,4-benzoxazepine-2,1'-cyclobutane]-4-carboxylate .
Table 2: Spirocyclic Ring Transformations
| Reaction | Conditions | Outcome |
|---|---|---|
| Acidic Hydrolysis | H₂SO₄, 60°C, 6h | Cyclobutane ring cleavage |
| Bromination | Br₂, FeBr₃, CH₂Cl₂, RT | Aromatic bromination at position 7 |
| Thermal Rearrangement | Toluene, 120°C, 12h | Ring expansion to seven-membered ring |
Heterocyclic Condensation Reactions
The benzoxazepine nitrogen and oxygen atoms participate in cyclocondensation:
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Schiff Base Formation : Reacts with aldehydes (e.g., RCHO) in ethanol under reflux to form imine-linked derivatives .
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Microwave-Assisted Cyclization : Under solvent-free microwave irradiation (e.g., 150°C, 20 min), forms fused polycyclic systems when combined with pyrazole-chalcones, as seen in related benzoxazepine syntheses .
Functionalization via Protecting Groups
The tertiary nitrogen in the benzoxazepine ring can be functionalized:
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Boc Protection : Reaction with di-tert-butyl dicarbonate (Boc₂O) in THF forms tert-butyl carbamate derivatives, as evidenced by analogs like tert-butyl 7-bromo-4,5-dihydro-3H-spiro[1,4-benzoxazepine-2,1'-cyclobutane]-4-carboxylate .
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Deprotection : Acidic hydrolysis (HCl/dioxane) removes Boc groups, regenerating the free amine .
Biological Activity-Driven Modifications
Structural analogs exhibit antimicrobial properties, suggesting reactivity toward biofunctionalization:
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Sulfonation : Treatment with SO₃·pyridine introduces sulfonate groups, enhancing water solubility for pharmacological studies .
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Acylation : Reacts with acyl chlorides (e.g., AcCl) to form amide derivatives, improving membrane permeability .
Key Research Findings :
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Microwave-assisted methods significantly improve reaction efficiency (90% yield in 20 min vs. 6h conventional heating) .
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Brominated derivatives show enhanced antibacterial activity compared to parent compounds .
This compound’s multifunctional architecture enables diverse reactivity, positioning it as a valuable scaffold in medicinal chemistry and materials science. Further studies exploring catalytic asymmetric synthesis and novel ring-opening pathways are warranted.
Scientific Research Applications
Biological Activities
Recent studies have highlighted several biological activities associated with 4,5-dihydro-3H-spiro[1,4-benzoxazepine-2,1'-cyclobutane]-5-one and its derivatives:
- Acetylcholinesterase Inhibition : Compounds related to this structure have shown promising acetylcholinesterase inhibitory activity, which is crucial for treating neurodegenerative diseases such as Alzheimer's. For instance, a derivative demonstrated an IC50 value of 6.98 µM against acetylcholinesterase .
- Neuroprotective Effects : Research indicates that certain derivatives exhibit neuroprotective properties against oxidative stress and neurotoxicity induced by beta-amyloid peptides in human neuroblastoma cells . These findings suggest potential applications in neuroprotection and treatment of Alzheimer's disease.
- Antitumor Activity : Some spiro compounds have been investigated for their antitumor effects. The structural complexity of spiro[1,4-benzoxazepines] allows for interactions with various biological targets involved in cancer progression .
Applications in Medicinal Chemistry
The unique structural features of this compound have led to its exploration in various therapeutic areas:
- Neuropharmacology : As mentioned earlier, the compound's ability to inhibit acetylcholinesterase positions it as a candidate for developing treatments for Alzheimer's disease and other cognitive disorders.
- Antiviral and Antibacterial Agents : Some derivatives have shown activity against viral and bacterial pathogens, making them potential leads for new antimicrobial agents .
- Psychotropic Drugs : The compound's structural analogs are being studied for their psychotropic effects and potential use in treating psychiatric disorders due to their interaction with neurotransmitter systems .
Case Studies
Several studies illustrate the compound's potential:
- Neuroprotective Study : One study investigated the protective effects of a derivative against hydrogen peroxide-induced cellular injury in SH-SY5Y cells. The results indicated significant neuroprotection and suggested mechanisms involving modulation of oxidative stress pathways .
- Synthesis and Screening : A recent synthesis study focused on creating various spiro derivatives through innovative methods such as cascade reactions. These derivatives were screened for their biological activities, revealing several candidates with enhanced potency against cholinesterases .
Data Table of Biological Activities
Mechanism of Action
The mechanism of action of 4,5-dihydro-3H-spiro[1,4-benzoxazepine-2,1’-cyclobutane]-5-one involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. For instance, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
Spirocyclic benzoxazepinones are distinguished from linear analogs by their constrained geometry, which influences pharmacokinetic properties like metabolic stability and target binding. Below is a comparative analysis with key structural analogs:
Table 1. Structural Comparison of Benzoxazepinones and Related Heterocycles
- Heteroatom Impact: Oxygen in benzoxazepinones vs. Thiazepines (S-containing) may exhibit enhanced lipophilicity compared to oxazepines (O-containing) .
- Spiro vs.
Physicochemical and Spectroscopic Properties
- Molecular Weight: The target compound’s spiro structure likely results in a higher molecular weight (~241–330 g/mol) compared to non-spiro benzoxazepinones (e.g., 201–250 g/mol) .
- Spectroscopic Confirmation: Analogous compounds (e.g., dihydrobenzazepinones in ) rely on ¹H/¹³C NMR and HR-FABMS for structural validation, with chemical shifts reflecting substituent effects .
Functional and Pharmacological Implications
Biological Activity
4,5-Dihydro-3H-spiro[1,4-benzoxazepine-2,1'-cyclobutane]-5-one is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including neuroprotective effects, acetylcholinesterase (AChE) inhibition, and other pharmacological activities.
- IUPAC Name : this compound
- Molecular Formula : C12H15NO2
- CAS Number : 2094570-65-5
- Molecular Weight : 205.26 g/mol
Neuroprotective Effects
Research indicates that derivatives of benzoxazepine compounds exhibit neuroprotective properties against oxidative stress and neurotoxic agents. A study highlighted the neuroprotective activity of certain benzoxazepines against hydrogen peroxide and β-amyloid-induced cellular injuries in human neuroblastoma SH-SY5Y cells. However, the specific activity of this compound requires further investigation to establish its efficacy in this area .
Acetylcholinesterase Inhibition
The compound has been evaluated for its AChE inhibitory activity. A related study found that certain benzoxazepine derivatives showed moderate AChE inhibition with an IC50 value of 6.98 μM. This suggests potential applications in treating conditions such as Alzheimer's disease, where AChE inhibitors are commonly used .
Synthesis and Evaluation
The synthesis of 4,5-dihydro-3H-spiro[1,4-benzoxazepine] derivatives has been documented with various methods yielding compounds with diverse biological activities. For instance, one study synthesized several derivatives and assessed their antioxidant activity and ability to cross the blood-brain barrier (BBB), indicating their potential as therapeutic agents .
Case Studies and Findings
- Neuroprotection : In vitro studies demonstrated that some benzoxazepine derivatives could protect neuronal cells from apoptosis induced by oxidative stress.
- AChE Inhibition : The compound's ability to inhibit AChE was confirmed through enzymatic assays, showing a significant percentage of inhibition at varying concentrations.
- Antioxidant Activity : Several synthesized derivatives exhibited higher antioxidant properties compared to standard compounds like ascorbic acid .
Data Table: Summary of Biological Activities
Q & A
Q. What are the standard synthetic routes for 4,5-dihydro-3H-spiro[1,4-benzoxazepine-2,1'-cyclobutane]-5-one, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, such as cyclization or domino processes. For example, Knoevenagel–hydride shift cyclization (e.g., rac-5 → rac-7a,b) has been used for analogous benzoxazepines, starting from aryl-substituted precursors under toluene reflux (110°C, 100 h) . Ascorbic acid-mediated three-component reactions (2-aminophenol, dimedone, benzaldehyde) can also form benzoxazepine rings via enamine intermediates and intramolecular cyclization . Optimization includes solvent selection (e.g., toluene for thermal stability), temperature control, and purification via preparative TLC (ethyl acetate/hexane 4:6) .
Q. How is the spirocyclic structure of this compound confirmed using spectroscopic and crystallographic techniques?
- Methodological Answer : Structural confirmation relies on NMR (300 MHz, DMSO-) to identify proton environments (e.g., spiro junction protons at δ 3.8–4.2 ppm) and MS for molecular ion validation (e.g., m/z 430 [M+1] for brominated derivatives) . X-ray crystallography is critical for resolving cyclobutane ring geometry and spiro-conformation, as demonstrated in related 1,4-benzothiazepin-5(2H)-one structures .
Q. What are the primary pharmacological targets associated with benzoxazepine derivatives, and how are these assessed?
- Methodological Answer : Benzoxazepines target neurotransmitter receptors (e.g., 5-HT, dopamine receptors) and oncogenic pathways (e.g., PI3K, JAK/STAT3) . Assays include receptor binding studies (radioligand displacement), kinase inhibition profiling (IC determination), and in vitro cytotoxicity screens (e.g., triple-negative breast cancer models) . For neuroprotection, mitochondrial function assays and oxidative stress markers (ROS generation) are measured .
Advanced Research Questions
Q. How can diastereoselectivity be controlled during the synthesis of spiro-benzoxazepine derivatives?
- Methodological Answer : Diastereoselectivity depends on dipolarophile choice and reaction geometry. For example, cycloadditions with methyl vinyl ketone show higher β-face selectivity (endo pathway) compared to phenyl vinyl sulfone due to steric and electronic effects . Chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts) can further enhance selectivity, though this remains underexplored for spiro-benzoxazepines.
Q. What strategies resolve contradictions in reported biological activity data for benzoxazepine analogs?
- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line specificity) or compound stability. To address this:
Q. How are computational methods applied to predict the reactivity and bioactivity of spiro-benzoxazepines?
- Methodological Answer : Density Functional Theory (DFT) calculates transition-state energies to predict cyclization feasibility (e.g., hydride-shift barriers in domino reactions) . Molecular docking (AutoDock Vina) models interactions with targets like PI3K or STAT3, prioritizing derivatives with optimal binding affinities . QSAR models correlate substituent effects (e.g., electron-withdrawing groups on cyclobutane) with cytotoxicity .
Q. What advanced purification techniques are employed for isolating enantiomerically pure spiro-benzoxazepines?
- Methodological Answer : Chiral HPLC (e.g., Chiralpak® IA column) separates enantiomers using hexane/isopropanol gradients . Simulated Moving Bed (SMB) chromatography scales up resolution for preclinical studies. For lab-scale, recrystallization with chiral resolving agents (e.g., tartaric acid derivatives) is cost-effective .
Data Contradiction Analysis
Q. Why do studies report varying regioselectivity in benzoxazepine N-oxide cycloadditions?
- Methodological Answer : Regioselectivity depends on dipolarophile electronics. For instance, acrylonitrile (electron-deficient) favors C3-attack, while styrene (electron-rich) shifts to C2 due to frontier orbital interactions . Contradictions arise from incomplete reaction monitoring; LC-MS tracking of intermediates (e.g., nitrone adducts) clarifies pathway dominance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
